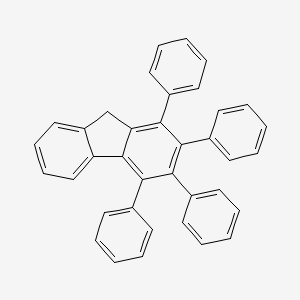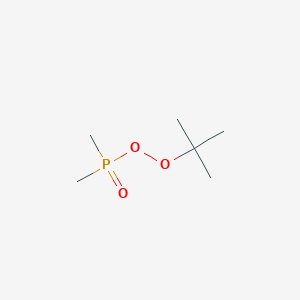
Naphth(2,1-d)oxazolium, 3-ethyl-2-(3-(3-ethylnaphth(2,1-d)oxazol-2(3H)-ylidene)-1-propenyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide is a complex organic compound with a unique structure. It belongs to the class of oxazolium compounds, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of naphthalene and oxazole rings, which contribute to its stability and reactivity .
Méthodes De Préparation
The synthesis of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide involves several steps. The primary synthetic route includes the condensation of naphthalene derivatives with oxazole precursors under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxides and other derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Applications De Recherche Scientifique
Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide can be compared with other oxazolium compounds, such as:
- Naphth[2,1-d]oxazolium, 3-methyl-2-[3-(3-methylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide
- Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-butenyl]-, bromide
These compounds share similar structural features but differ in their substituents and reactivity. The unique properties of Naphth[2,1-d]oxazolium, 3-ethyl-2-[3-(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)-1-propenyl]-, bromide make it particularly valuable for specific applications .
Propriétés
Numéro CAS |
65087-24-3 |
|---|---|
Formule moléculaire |
C29H25BrN2O2 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
(2E)-3-ethyl-2-[(E)-3-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)prop-2-enylidene]benzo[g][1,3]benzoxazole;bromide |
InChI |
InChI=1S/C29H25N2O2.BrH/c1-3-30-24-18-16-20-10-5-7-12-22(20)28(24)32-26(30)14-9-15-27-31(4-2)25-19-17-21-11-6-8-13-23(21)29(25)33-27;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WHFFFZUPYRCGQA-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1C2=C(C3=CC=CC=C3C=C2)O/C1=C/C=C/C4=[N+](C5=C(O4)C6=CC=CC=C6C=C5)CC.[Br-] |
SMILES canonique |
CCN1C2=C(C3=CC=CC=C3C=C2)OC1=CC=CC4=[N+](C5=C(O4)C6=CC=CC=C6C=C5)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)

![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
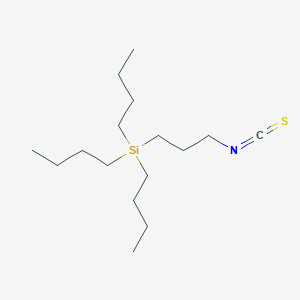
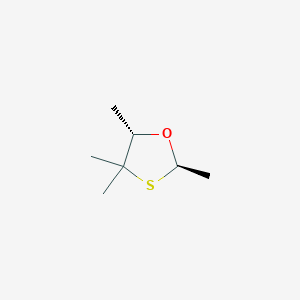
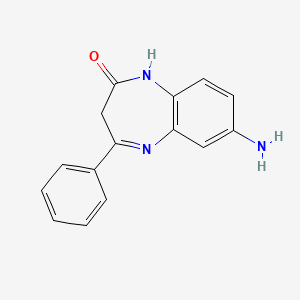



![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
